molecular formula C9H19NO2 B564254 N-Methylpregabalin CAS No. 1155843-61-0

N-Methylpregabalin

Numéro de catalogue B564254
Numéro CAS: 1155843-61-0
Poids moléculaire: 173.256
Clé InChI: MADUVMLGQASXOK-QMMMGPOBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-Methylpregabalin is a derivative of Pregabalin, which is an anticonvulsant and neuropathic pain agent . It works in the central nervous system (CNS) to control seizures and pain . The exact structure and properties of N-Methylpregabalin specifically are not widely documented.

Applications De Recherche Scientifique

Neuropathic Pain Management

Scientific Field

Medical Pharmacology

Application Summary

N-Methyl Pregabalin is utilized in the management of neuropathic pain, which is pain caused by damage or disease affecting the somatosensory nervous system.

Methods of Application

Patients are administered N-Methyl Pregabalin in controlled doses, often starting at a low dose which is gradually increased based on the patient’s response and tolerance. The medication can be taken with or without food.

Results and Outcomes

Clinical trials have shown that patients taking N-Methyl Pregabalin report significant reductions in pain compared to placebo, with a standardised mean difference (SMD) of -0.49 . However, the use of this medication also increases the risk of adverse events such as weight gain, dizziness, and somnolence .

Epilepsy Treatment

Scientific Field

Neurology

Application Summary

N-Methyl Pregabalin serves as an anticonvulsant agent, aiding in the treatment of epilepsy by reducing the frequency of seizures.

Methods of Application

The compound is prescribed as part of a comprehensive treatment plan for epilepsy, often in conjunction with other medications. Dosage is adjusted based on seizure control and side effects.

Results and Outcomes

Studies indicate that N-Methyl Pregabalin is more active than Gabapentin in preclinical models of epilepsy, suggesting a potential for improved seizure control .

Anxiety Disorder Therapy

Scientific Field

Psychiatry

Application Summary

This compound is used to treat various anxiety disorders, providing an alternative to traditional anxiolytics.

Methods of Application

N-Methyl Pregabalin is administered orally, with the dosage tailored to the severity of the patient’s anxiety symptoms and their response to the drug.

Results and Outcomes

Clinical trials have demonstrated the efficacy of N-Methyl Pregabalin in reducing anxiety scores, contributing to its acceptance as a treatment option in certain cases .

Fibromyalgia Relief

Scientific Field

Rheumatology

Application Summary

N-Methyl Pregabalin is applied in the treatment of fibromyalgia, a condition characterized by widespread musculoskeletal pain.

Methods of Application

The medication is taken orally, often in divided doses throughout the day. The treatment regimen is closely monitored and adjusted as needed.

Results and Outcomes

Patients with fibromyalgia have reported improvements in pain and quality of life when treated with N-Methyl Pregabalin, although the results vary among individuals .

Postoperative Pain Control

Scientific Field

Anesthesiology

Application Summary

The compound is researched for its effectiveness in controlling postoperative pain, aiming to reduce the reliance on opioids.

Methods of Application

N-Methyl Pregabalin is administered preoperatively and continued post-surgery to manage pain levels. The dosing is carefully managed to balance pain control with potential side effects.

Results and Outcomes

Initial studies suggest that N-Methyl Pregabalin can effectively reduce postoperative pain and may decrease the need for additional analgesics .

Spinal Cord Injury Pain Alleviation

Scientific Field

Neurosurgery

Application Summary

N-Methyl Pregabalin is being explored as a treatment for neuropathic pain associated with spinal cord injuries.

Methods of Application

The drug is given orally, with the dose adjusted based on the patient’s pain severity and response to treatment.

Results and Outcomes

Research indicates that N-Methyl Pregabalin can significantly reduce pain in patients with spinal cord injuries, improving their overall quality of life .

Restless Leg Syndrome (RLS) Treatment

Scientific Field

Sleep Medicine

Application Summary

N-Methyl Pregabalin is investigated for its potential to alleviate symptoms of Restless Leg Syndrome, a neurological disorder characterized by an uncontrollable urge to move the legs.

Methods of Application

The compound is administered orally before bedtime in an attempt to reduce the severity of RLS symptoms and improve sleep quality.

Results and Outcomes

While specific studies on N-Methyl Pregabalin for RLS are limited, related compounds have shown promise, suggesting potential benefits for N-Methyl Pregabalin in this application .

Opioid Withdrawal Syndrome Management

Scientific Field

Addiction Medicine

Application Summary

Research explores the use of N-Methyl Pregabalin in managing withdrawal symptoms associated with opioid dependence and cessation.

Methods of Application

The medication is provided as part of a medically supervised withdrawal program, with dosages tailored to the individual’s needs and response.

Results and Outcomes

Preliminary findings suggest that N-Methyl Pregabalin may ease withdrawal symptoms and reduce the risk of relapse, though more research is needed to confirm these effects .

Generalized Anxiety Disorder (GAD) Therapy

Application Summary

N-Methyl Pregabalin is used as a therapeutic agent for Generalized Anxiety Disorder, offering an alternative to benzodiazepines and SSRIs.

Methods of Application

Patients are prescribed N-Methyl Pregabalin in a controlled regimen, with careful monitoring for efficacy and side effects.

Results and Outcomes

Clinical trials have indicated that N-Methyl Pregabalin can significantly reduce anxiety levels in GAD patients, with a favorable side effect profile compared to other anxiolytics .

Analytical Chemistry

Scientific Field

Analytical Chemistry

Application Summary

N-Methyl Pregabalin is the subject of method development in analytical chemistry for its detection and quantification in pharmaceutical forms and biological samples.

Methods of Application

Advanced spectrofluorimetric techniques are employed, utilizing eco-friendly solvents and optimized through design of experiments for accurate and sensitive analysis.

Results and Outcomes

The developed methods have demonstrated robustness and sensitivity, with recovery rates of N-Methyl Pregabalin in spiked human plasma samples ranging from 85 to 90% .

Neuropathic Pain Research

Scientific Field

Clinical Pharmacology

Application Summary

N-Methyl Pregabalin is extensively studied for its effects on neuropathic pain, including conditions like diabetic peripheral neuropathy and postherpetic neuralgia.

Methods of Application

Clinical trials involve administering the drug to patients with neuropathic pain and assessing pain relief using validated scales.

Results and Outcomes

Meta-analyses have shown that N-Methyl Pregabalin significantly reduces pain scores and sleep interference, though it also increases the risk of adverse events .

Central Nervous System Disorders

Scientific Field

Neuropharmacology

Application Summary

The compound is researched for its therapeutic potential in a range of central nervous system disorders beyond epilepsy and anxiety, such as fibromyalgia and neuropathic pain.

Methods of Application

Dosage and administration are based on the specific disorder being treated, with ongoing research into optimizing therapeutic regimens.

Results and Outcomes

N-Methyl Pregabalin has shown efficacy in improving symptoms across various CNS disorders, contributing to its growing role in neuropharmacology .

These applications highlight the diverse potential of N-Methyl Pregabalin in scientific research and clinical practice. The compound’s multifaceted role in treating different conditions underscores its importance in medical pharmacology and related fields.

Treatment of Sciatica

Scientific Field

Orthopedics

Application Summary

N-Methyl Pregabalin is researched for its potential to treat sciatica, a condition characterized by pain radiating along the sciatic nerve.

Methods of Application

The compound is administered orally, with dosages adjusted based on the severity of symptoms and patient response.

Results and Outcomes

Clinical trials have shown that patients with sciatica experience significant pain relief when treated with N-Methyl Pregabalin .

Management of Poststroke Pain

Application Summary

The compound is being studied for its effectiveness in managing pain after a stroke, known as poststroke pain.

Methods of Application

N-Methyl Pregabalin is given as part of a poststroke rehabilitation program, with careful monitoring for efficacy and adverse effects.

Results and Outcomes

Research indicates that N-Methyl Pregabalin can reduce poststroke pain, improving patient comfort and recovery outcomes .

Herpes Zoster Pain Alleviation

Scientific Field

Infectious Diseases

Application Summary

N-Methyl Pregabalin is investigated for its use in alleviating pain associated with herpes zoster, also known as shingles.

Methods of Application

The medication is prescribed to patients suffering from shingles, with dosage tailored to the intensity of the pain.

Results and Outcomes

Studies suggest that N-Methyl Pregabalin can effectively reduce pain in herpes zoster patients, contributing to a better quality of life .

Spinal Cord Injury-Related Pain Management

Application Summary

Research explores the use of N-Methyl Pregabalin in managing neuropathic pain specific to spinal cord injuries.

Methods of Application

Patients are administered the drug orally, with dosages carefully adjusted to manage pain without significant side effects.

Results and Outcomes

Clinical evidence supports the use of N-Methyl Pregabalin in reducing pain related to spinal cord injuries .

Analytical Detection in Pharmaceutical Forms

Application Summary

N-Methyl Pregabalin is the subject of analytical studies aimed at developing methods for its detection and quantification in pharmaceutical forms.

Methods of Application

Spectrofluorimetric techniques are used, employing eco-friendly solvents and optimized through design of experiments for accurate analysis.

Results and Outcomes

The developed methods have shown high recovery rates of N-Methyl Pregabalin in spiked human plasma samples, ranging from 85 to 90% .

Research in Anticonvulsant Properties

Scientific Field

Pharmacology

Application Summary

The compound’s anticonvulsant properties are being studied for potential use in treating conditions beyond epilepsy.

Methods of Application

N-Methyl Pregabalin is tested in various preclinical models to assess its efficacy in controlling seizures.

Results and Outcomes

The research has indicated that N-Methyl Pregabalin has a more active profile in preclinical models of epilepsy compared to other anticonvulsants .

Propriétés

IUPAC Name

(3S)-5-methyl-3-(methylaminomethyl)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-7(2)4-8(6-10-3)5-9(11)12/h7-8,10H,4-6H2,1-3H3,(H,11,12)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MADUVMLGQASXOK-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)O)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](CC(=O)O)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10652655
Record name (3S)-5-Methyl-3-[(methylamino)methyl]hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methylpregabalin

CAS RN

1155843-61-0
Record name (3S)-5-Methyl-3-[(methylamino)methyl]hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
11
Citations
M Sundström, A Pelander… - Drug testing and …, 2015 - Wiley Online Library
… In all pregabalin-positive cases, N-methylpregabalin was tentatively identified. Despite the lack of assigned qualifier ions, neither pregabalin nor N-methylpregabalin caused FP results. …
A Nagar, P Jain, S Bodkhe, K Agrawal… - Pharmaceutical …, 2022 - researchgate.net
… The principal metabolite obtained was N-methylpregabalin [47,48] (Fig. 8). Due to the negligible amount of metabolite, it does not inflict hepatic metabolism or impaired liver functions …
Number of citations: 3 www.researchgate.net
A Kannan, N Sims, AJ Hold, K Jagadeesan… - Water Research, 2023 - Elsevier
This paper explores Wastewater-Based Epidemiology (WBE) as a tool enabling understanding of city's pain treatment in an intercity longitudinal study. An intensive 13-month …
Number of citations: 10 www.sciencedirect.com
S Lacorte Bruguera, C Gómez-Canela… - 2021 - digital.csic.es
Senior residences are health-care facilities that are socially-accepted for the assistance of elderly people. Since the elderly account for the foremost pharmaceutical-consuming age-…
Number of citations: 0 digital.csic.es
S Suprit - 2020 - 103.139.156.196
BACK GROUND & AIM After any surgery patients continue to experience unacceptably high levels of pain post operatively, this is generated through multiple mechanisms. Effective …
Number of citations: 0 103.139.156.196
S Deeb - 2016 - theses.gla.ac.uk
Antiepileptic drugs (AEDs) are prescription only medications which were firstly introduced in the 1880s to treat epilepsy. However, the rapid growth in the drug discovery market led to a …
Number of citations: 5 theses.gla.ac.uk
J Perinpanayagam, MJ Abu-Asi, S Bustamante… - … Abuse: Inpatient and …, 2015 - Springer
Pain is defined by the international association for the study of pain (IASP) as “An unpleasant sensory and emotional experience associated with actual or potential tissue damage, or …
Number of citations: 3 link.springer.com
N Ceolotto, P Dollamore, A Hold, B Balne… - Journal of Hazardous …, 2024 - Elsevier
This manuscript introduces a new wastewater-based epidemiology workflow for estimation of non-communicable diseases (NCDs) prevalence by using wastewater-based …
Number of citations: 4 www.sciencedirect.com
T Suhasini - 2019 - 103.139.156.196
OBJECTIVES-OF THE STUDY The aim of the study is to compare the following factors in two groups ie:  Group BD: 0.5% Hyperbaric Bupivacaine 15mg +5μg Dexmedetomidine  …
Number of citations: 0 103.139.156.196
S Lacorte, C Gómez-Canela, C Calas-Blanchard - Molecules, 2021 - mdpi.com
Senior residences are health-care facilities that are socially-accepted for the assistance of elderly people. Since the elderly account for the foremost pharmaceutical-consuming age-…
Number of citations: 6 www.mdpi.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.